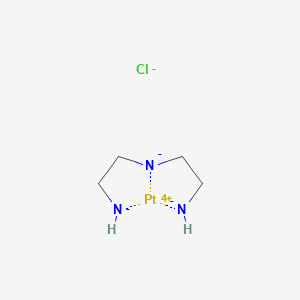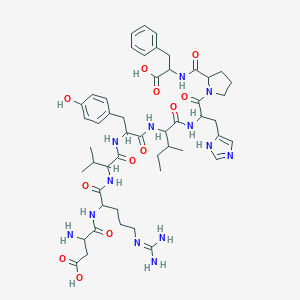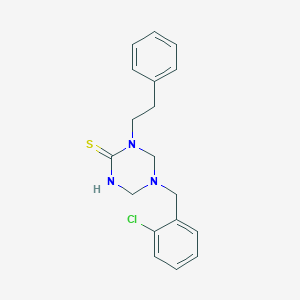
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide, also known as DTT-001, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DTT-001 is a small molecule inhibitor that targets the protein-protein interaction between p53 and MDM2, which is a key regulator of the p53 tumor suppressor pathway. The p53 pathway is frequently disrupted in cancer, and the development of small molecule inhibitors like DTT-001 has the potential to restore p53 function and induce apoptosis in cancer cells.
Mécanisme D'action
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide exerts its anti-tumor activity by binding to the p53-binding domain of MDM2, which prevents the interaction between p53 and MDM2. This leads to the stabilization and activation of p53, which induces apoptosis in cancer cells. In addition, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and reducing the expression of anti-apoptotic proteins.
Effets Biochimiques Et Physiologiques
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to have minimal off-target effects and is well-tolerated in preclinical models. In addition to its anti-tumor activity, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to have anti-inflammatory effects and may have potential applications in other diseases such as autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is its specificity for the p53-MDM2 interaction, which reduces the risk of off-target effects and toxicity. However, one limitation of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is its low solubility, which may affect its efficacy in vivo. Further studies are needed to optimize the formulation of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide and improve its pharmacokinetic properties.
Orientations Futures
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has the potential to be a valuable therapeutic option for patients with cancer and other diseases. Future studies should focus on optimizing the formulation of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide and improving its pharmacokinetic properties to enhance its efficacy in vivo. In addition, the combination of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide with other anti-cancer agents should be explored to further enhance its anti-tumor activity. Finally, the potential applications of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide in other diseases such as autoimmune disorders should be investigated.
Méthodes De Synthèse
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves a multistep process that begins with the reaction of 2-aminobenzoxazole with thioacetamide to form 4,5-dihydro-1,3-thiazol-2-amine. This intermediate is then reacted with 2-oxo-1,3-benzoxazole-3-acetic acid to form the final product, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide. The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been optimized to produce high yields and purity, making it suitable for further studies and applications.
Applications De Recherche Scientifique
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been extensively studied in preclinical models of cancer, and the results have shown promising anti-tumor activity. N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In addition, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to be effective in overcoming drug resistance in cancer cells, making it a potentially valuable therapeutic option for patients with refractory cancers.
Propriétés
Nom du produit |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide |
|---|---|
Formule moléculaire |
C13H13N3O3S |
Poids moléculaire |
291.33 g/mol |
Nom IUPAC |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
InChI |
InChI=1S/C13H13N3O3S/c17-11(15-12-14-6-8-20-12)5-7-16-9-3-1-2-4-10(9)19-13(16)18/h1-4H,5-8H2,(H,14,15,17) |
Clé InChI |
WOZJKNCFIBIRNS-UHFFFAOYSA-N |
SMILES |
C1CSC(=N1)NC(=O)CCN2C3=CC=CC=C3OC2=O |
SMILES canonique |
C1CSC(=N1)NC(=O)CCN2C3=CC=CC=C3OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)benzyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B227932.png)
![3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227934.png)








![Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)
![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)

![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)